2,1,3-Benzothiadiazol-5-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. The benzothiadiazol-5-yl group indicates a benzene ring fused with a thiadiazole ring. The pyrimidin-2-yloxymethyl group suggests a pyrimidine ring attached via an oxygen atom to a methyl group. The piperidin-1-yl group indicates a six-membered ring containing nitrogen .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. Benzothiadiazoles, for example, are known to undergo standard aromatic compound reactions, forming nitro and chloro derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the benzothiadiazol-5-yl group in 2,1,3-benzothiadiazol-5-yl isothiocyanate has a molecular weight of 193.25 .Safety And Hazards
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-16(13-2-3-14-15(10-13)21-25-20-14)22-8-4-12(5-9-22)11-24-17-18-6-1-7-19-17/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOACICDDXYOFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole |
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